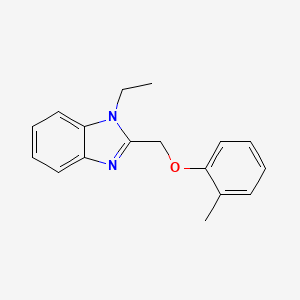![molecular formula C26H29N3O4 B2462631 N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide CAS No. 893996-03-7](/img/structure/B2462631.png)
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide derivatives have been identified as potent antifungal agents. Specifically, these compounds show fungicidal activity against Candida species and a broad range of other fungi, including molds and dermatophytes. Notably, the introduction of a gem-dimethyl on the morpholin-2-one core has enhanced plasmatic stability while maintaining in vitro antifungal activity. This advancement was demonstrated in a murine model of systemic Candida albicans infection, showing significant fungal load reduction in kidneys (Bardiot et al., 2015).
Photophysical and Electrochemical Applications
Compounds containing the this compound structure have been explored for their photophysical and electrochemical properties. These properties are particularly relevant in the context of dye-sensitized solar cells. Research indicates that carboxylated cyanine dyes, which share structural similarities with the subject compound, can improve the photoelectric conversion efficiency of solar cells. This improvement is attributed to the co-sensitization method, which significantly enhances the power conversion efficiency under specific illumination conditions (Wu et al., 2009).
Synthesis of Indole Derivatives
The compound has been utilized in the synthesis of various indole derivatives. These derivatives are significant due to their potential biological activity and as valuable building blocks in heterocyclic chemistry. A novel methodology has been developed for the preparation of indole derivatives bearing a 2-(dialkylamino)-ethyl substituent at the 3-position, which is applicable to the synthesis of compounds like rizatriptan (Rádl et al., 2008).
Antimicrobial Evaluation
The structure of this compound has been incorporated into various compounds for antimicrobial evaluation. A series of derivatives were synthesized and screened for their antimicrobial properties, with some demonstrating significant activity against selected microbial species. This research underscores the potential of these compounds in developing new antimicrobial agents (Gul et al., 2017).
Antioxidant Properties
The antioxidant properties of derivatives of this compound have been studied. Compounds synthesized from N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives were evaluated for their antioxidant activity using various methods. Some of these compounds exhibited considerable antioxidant activity, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Properties
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-26(2,16-19-8-4-3-5-9-19)27-25(32)24(31)21-17-29(22-11-7-6-10-20(21)22)18-23(30)28-12-14-33-15-13-28/h3-11,17H,12-16,18H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPNZKTEGVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)

![benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2462556.png)
methanone](/img/structure/B2462557.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2462558.png)

![2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462565.png)
![7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2462566.png)
![Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2462568.png)
![N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2462569.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2462571.png)
